synthesis and characterization of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine
synthesis and characterization of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of the heterocyclic building block, 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (CAS No: 1000343-70-3).[1] This molecule is of significant interest to the medicinal chemistry and drug development communities due to its versatile pyrrolo[3,2-b]pyridine core, a privileged scaffold found in numerous biologically active agents. The strategic placement of an iodine atom at the 3-position offers a reactive handle for extensive chemical modifications, primarily through metal-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: Strategic Importance in Medicinal Chemistry
The 1H-pyrrolo[3,2-b]pyridine scaffold is a cornerstone in modern drug discovery, recognized for its role in the development of potent and selective kinase inhibitors and other therapeutic agents.[2] Its structural resemblance to purine allows it to function as an effective hinge-binding motif in many protein kinases. The specific derivative, 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, is a particularly valuable intermediate for several key reasons:
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Versatile Precursor: It serves as a critical starting material for constructing more complex molecules, including potent, orally bioavailable inhibitors of enzymes like Monopolar Spindle 1 (MPS1), a crucial target in oncology.[2]
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Chemical Tractability: The iodine atom at the C3 position of the pyrrole ring is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig). This allows for the systematic and efficient introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[2][3]
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Modulation of Properties: The 5-methyl group on the pyridine ring subtly modulates the electronic and steric properties of the scaffold, which can influence binding affinity, selectivity, and pharmacokinetic properties of the final drug candidates.
This guide will elucidate a robust synthetic pathway to this key intermediate and detail the necessary analytical techniques to verify its identity and purity.
Synthetic Methodology
The synthesis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is most effectively achieved through the regioselective iodination of its parent heterocycle, 5-methyl-1H-pyrrolo[3,2-b]pyridine. The rationale behind this approach is the high reactivity of the electron-rich pyrrole ring towards electrophilic substitution, particularly at the C3 position.
Proposed Synthetic Workflow
The overall synthetic strategy is a two-step process starting from a suitable precursor to form the core scaffold, followed by a direct iodination.
Caption: High-level overview of the synthetic pathway.
Experimental Protocol: Electrophilic Iodination
This protocol details the direct iodination of the pre-formed 5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold. The choice of an iodinating agent like N-Iodosuccinimide (NIS) or molecular iodine is critical for achieving high regioselectivity and yield. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich C3 position of the pyrrole ring is preferentially attacked.
Reagents and Materials:
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5-methyl-1H-pyrrolo[3,2-b]pyridine (Starting Material)
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N-Iodosuccinimide (NIS) or Iodine (I₂)
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Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Eluent: Hexane/Ethyl Acetate gradient
Step-by-Step Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous THF.
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Expertise Note: The use of anhydrous solvent is crucial to prevent side reactions and ensure the reactivity of the iodinating agent.
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Addition of Iodinating Agent: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes.
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Causality: Performing the addition at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of di-iodinated or other byproducts. A slight excess of NIS ensures complete consumption of the starting material.
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Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up and Extraction:
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Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine/NIS.
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Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Trustworthiness: The washing steps are essential to remove succinimide byproducts and any acidic or basic impurities, ensuring a cleaner crude product for purification.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Combine the fractions containing the desired product (as identified by TLC) and concentrate to afford 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine as a solid.
Characterization and Data
Thorough characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1000343-70-3 | [1] |
| Molecular Formula | C₈H₇IN₂ | [1] |
| Molecular Weight | 258.06 g/mol | [1] |
| Appearance | White to off-white solid | (Typical) |
| Storage | Keep in a dark place, Sealed in dry, 2-8°C | [1] |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra for the target compound in a solvent like CDCl₃ are as follows:
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¹H NMR (Proton NMR):
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A singlet for the -CH₃ group protons, expected around δ 2.4-2.6 ppm .
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A singlet for the pyrrole C2-H proton, expected around δ 7.3-7.5 ppm .
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A doublet for the pyridine C6-H proton, expected around δ 7.0-7.2 ppm .
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A doublet for the pyridine C7-H proton, expected around δ 8.2-8.4 ppm .
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A broad singlet for the pyrrole N-H proton, typically in the range of δ 8.5-9.5 ppm , which can vary with concentration.
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¹³C NMR (Carbon NMR):
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The iodinated carbon C3 will be significantly downfield shifted due to the halogen effect, appearing at a low field around δ 75-85 ppm .
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The other aromatic and heterocyclic carbons will appear in the typical region of δ 110-150 ppm .
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The methyl carbon (-CH₃ ) will be observed upfield, around δ 15-20 ppm .
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3.2.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
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Expected Mass: For the molecular formula C₈H₇IN₂, the monoisotopic mass is approximately 257.97 g/mol .
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Ionization Mode: Using Electrospray Ionization in positive mode (ESI+), the primary observed peak would be the protonated molecule [M+H]⁺ at m/z ≈ 258.98 .
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Isotopic Pattern: The presence of iodine (¹²⁷I) gives a very characteristic and easily identifiable molecular ion peak with no significant M+1 or M+2 isotopes from the halogen itself.
Safety, Handling, and Storage
Proper handling and storage are essential when working with halogenated heterocyclic compounds.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4]
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Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][5] Avoid contact with skin and eyes.[5]
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Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[1] Recommended storage temperature is between 2-8°C.[1]
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First Aid:
Application as a Strategic Building Block
The true value of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine lies in its utility as a versatile synthetic intermediate. The C-I bond is a prime site for introducing molecular diversity.
Caption: Role of the title compound in a drug discovery cycle.
By employing various organometallic reagents in palladium-catalyzed reactions, a wide array of substituents (aryl, heteroaryl, alkynyl, etc.) can be appended to the C3 position. This enables the rapid generation of a focused library of compounds for screening against biological targets and subsequent lead optimization campaigns. This strategic approach has been successfully used to develop potent inhibitors for various disease targets.[7][8]
References
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Crespan, E., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. Available at: [Link]
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Lead Sciences. (n.d.). 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]
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Deau, E., et al. (2015). Metal Free Formation of Various 3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]Pyridazines and Their Further Functionalization. Journal of Organic Chemistry. Available at: [Link]
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